(3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one

Organometallic chemistry Cross-coupling Regioisomer differentiation

(3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one (CAS 117858-88-5) is a chiral, brominated γ-lactone bearing both a C3 bromine and a C4 hydroxyl group in the (3S,4S) absolute configuration. With a molecular formula of C4H5BrO3 and a molecular weight of approximately 181 g/mol, this compound exists as an optically active α-bromo-β-hydroxy-γ-butyrolactone derivative.

Molecular Formula C4H5BrO3
Molecular Weight 180.98 g/mol
CAS No. 117858-88-5
Cat. No. B178463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one
CAS117858-88-5
Synonyms(3S,4S)-3-BroMo-4-hydroxydihydrofuran-2-one
Molecular FormulaC4H5BrO3
Molecular Weight180.98 g/mol
Structural Identifiers
SMILESC1C(C(C(=O)O1)Br)O
InChIInChI=1S/C4H5BrO3/c5-3-2(6)1-8-4(3)7/h2-3,6H,1H2/t2-,3-/m0/s1
InChIKeySTBJYHHQISGKMF-HRFVKAFMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one (CAS 117858-88-5): Chiral Bromolactone Identity and Procurement Considerations


(3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one (CAS 117858-88-5) is a chiral, brominated γ-lactone bearing both a C3 bromine and a C4 hydroxyl group in the (3S,4S) absolute configuration . With a molecular formula of C4H5BrO3 and a molecular weight of approximately 181 g/mol, this compound exists as an optically active α-bromo-β-hydroxy-γ-butyrolactone derivative . The compound is commercially available from multiple specialty chemical suppliers with reported purity specifications ranging from 95% to 99% .

Why (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one Cannot Be Substituted with Generic α-Bromolactones


Interchanging (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one with alternative bromolactones such as racemic 3-bromodihydrofuran-2-one (CAS 5061-21-2) or 5-bromo-2(5H)-furanone (CAS 40125-53-9) is chemically inappropriate due to fundamental differences in regioisomerism, oxidation state, and stereochemical identity. While multiple brominated lactone scaffolds are commercially available, this specific compound combines three critical features not simultaneously present in common alternatives: the (3S,4S) absolute stereochemistry at contiguous chiral centers, the fully saturated dihydrofuran-2-one core, and the bromine positioned alpha to the lactone carbonyl with a beta-hydroxyl group available for further functionalization . Racemic 3-bromodihydrofuran-2-one lacks the C4 hydroxyl group entirely, precluding hydroxyl-directed transformations, while unsaturated bromofuranones differ in their electronic character and reactivity profile [1]. The following evidence dimensions quantify the functional consequences of this substitution pattern.

Quantitative Differentiation Evidence: (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one vs. Alternative Bromolactones


Regioisomeric Identity: C3 vs. C4 Bromination Determines Synthetic Utility in Suzuki Couplings

This compound is a C3-brominated dihydrofuran-2-one, structurally distinct from the C4-brominated regioisomer. In the broader class of bromofuranones, regioisomeric identity has been shown to determine cross-coupling outcomes. Specifically, in the Suzuki coupling of 3-aryl-5-methyl-2,5-dihydrofuran-2-one derivatives related to incrustoporin, the C3-bromo (vs. C4-bromo or C5-bromo) position defines the regiochemistry of the resulting aryl-substituted product [1]. While this compound bears an additional C4 hydroxyl and lacks the C5 methyl substituent present in that study, the C3 bromination site is the prerequisite for alpha-arylation chemistry targeting the electrophilic position adjacent to the lactone carbonyl.

Organometallic chemistry Cross-coupling Regioisomer differentiation

Contiguous Chiral Centers: (3S,4S) Absolute Configuration Enables Stereodefined Azide Substitution Chemistry

The (3S,4S) absolute stereochemistry of this compound, when reacted with sodium azide, yields a defined azido-lactone product. In a study of 2-bromo-2-deoxy-D-xylono-1,4-lactone (a structurally related α-bromo-γ-lactone bearing C4 stereochemistry analogous to the 4S configuration), treatment with NaN3 gave a 1:1 mixture of azido epimers (15 and 16), indicating that the bromine substitution alone does not fully control stereochemical outcome . However, the same study demonstrated that catalytic hydrogenation of individual isolated azido lactones yields stereochemically pure amino lactones, confirming that starting with a single stereoisomer (rather than an epimeric mixture) enables defined downstream stereochemistry. For procurement purposes, selecting the (3S,4S) stereoisomer over the (3R,4R) enantiomer or a racemic mixture is required when a specific stereochemical outcome is targeted .

Aminosugar synthesis Nucleophilic substitution Stereochemistry

C4 Hydroxyl Group Enables β-Hydroxy-Directed Functionalization Unavailable in Non-Hydroxylated α-Bromolactones

This compound contains a C4 hydroxyl group adjacent to the C3 bromine, a functionality entirely absent in commercially available α-bromo-γ-butyrolactone (CAS 5061-21-2). The racemic α-bromo-γ-butyrolactone (3-bromodihydrofuran-2(3H)-one) lacks any hydroxyl substituent, with the molecular formula C4H5BrO2 versus C4H5BrO3 for this compound [1]. This structural difference creates a hydrogen bond donor site (calculated pKa of 11.83 ± 0.40 for the hydroxyl proton) and enables hydroxyl-directed transformations such as selective O-acylation, O-alkylation, or chelation-controlled additions that are mechanistically impossible with the non-hydroxylated comparator . In the context of bromodeoxyaldonolactone chemistry, the presence of an unprotected hydroxyl adjacent to the bromine-bearing carbon has been shown to participate in intramolecular hydrogen bonding and influence the stereochemical course of subsequent elimination and rearrangement reactions .

Hydroxyl-directed synthesis Functional group compatibility Scaffold differentiation

Reduced vs. Unsaturated Scaffold: Dihydrofuran-2-one Core Provides Distinct Electronic Character Relative to 2,5-Dihydrofuran-2-one Isomers

This compound possesses a fully saturated dihydrofuran-2-one core, distinguishing it from the unsaturated 2,5-dihydrofuran-2-one regioisomers (3-bromo- and 4-bromo-2,5-dihydrofuran-2-one). Brecker et al. (1999) established definitive 13C NMR assignments for the unsaturated 3-bromo-2,5-dihydrofuran-2-one and 4-bromo-2,5-dihydrofuran-2-one isomers, reporting experimental 13C NMR chemical shifts and 1J(C-C) coupling constants that differentiate these compounds [1]. The saturated dihydrofuran-2-one core of the target compound eliminates the endocyclic double bond present in the 2,5-dihydrofuran-2-one scaffold, altering both the electronic environment of the bromine (alpha to the carbonyl but no longer allylic) and the conformational flexibility of the five-membered ring. This saturated core affects the compound's reactivity in elimination reactions, where the absence of conjugation with an endocyclic double bond modifies the facility of HBr elimination and the stability of any resulting unsaturated products.

Lactone electronic properties NMR spectroscopy Structure assignment

Validated Application Scenarios for (3S,4S)-3-Bromo-4-hydroxydihydrofuran-2-one in Scientific Research and Industrial Procurement


Stereoselective Synthesis of Chiral α-Amino-γ-butyrolactone Derivatives

Based on evidence that 2-bromo-2-deoxyaldonolactones undergo azide substitution followed by hydrogenation to yield stereochemically defined amino lactones, this compound serves as a precursor for synthesizing (3S,4S)-configured 3-amino-4-hydroxy-γ-butyrolactone derivatives. As demonstrated by Bols and Lundt, isolated bromolactone stereoisomers can be converted to the corresponding amino lactone hydrochlorides with retention of stereochemical integrity at the non-reacting centers, while epimeric mixtures yield complex product mixtures requiring chromatographic separation .

C3-Specific Cross-Coupling for α-Aryl-γ-butyrolactone Library Synthesis

The C3-bromine positioned alpha to the lactone carbonyl enables Suzuki-Miyaura coupling with arylboronic acids. While direct data for this exact compound are not available, class-level inference from related 3-bromo-2,5-dihydrofuran-2-one systems indicates that the C3 position undergoes palladium-catalyzed cross-coupling to install aryl substituents at the alpha-position of the lactone . This chemistry is not accessible with C4- or C5-brominated regioisomers, which would either fail to couple or yield products with the aryl group at different positions. The presence of the C4 hydroxyl in this compound additionally allows for subsequent hydroxyl-directed functionalization post-coupling.

Chiral Building Block for Sesquiterpene Lactone Total Synthesis Programs

Chiral bromolactones have been established as enabling precursors in the enantioselective synthesis of α-exo-methylene-γ-butyrolactone-containing sesquiterpene lactones. Lagoutte et al. (2018) reported a rapid and scalable route to chiral bromolactones that function as precursors to this pharmacologically important natural product class, highlighting that stereochemically defined bromolactones can be advanced through Barbier allylation chemistry to construct complex sesquiterpene scaffolds [1]. While the reported methodology utilized bromolactones of different substitution patterns, the core chiral α-bromo-γ-lactone motif is common to both those systems and this compound, supporting its potential application in natural product synthesis programs requiring stereodefined building blocks.

Hydroxyl-Directed Chelation-Controlled Additions and O-Functionalization Chemistry

The C4 hydroxyl group enables chelation-controlled nucleophilic additions and selective O-functionalization chemistry that is mechanistically impossible with non-hydroxylated α-bromolactones such as α-bromo-γ-butyrolactone (CAS 5061-21-2). The presence of a hydrogen bond donor (calculated pKa 11.83 ± 0.40) adjacent to the electrophilic C3 position creates opportunities for substrate-directed stereocontrol through metal chelation or hydrogen bonding interactions . This functional handle can be selectively protected (as silyl ether, acetate, or MOM ether) or left unprotected to direct the stereochemical course of subsequent reactions.

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